N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Description
N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound has shown potent growth inhibition properties against certain human cancer cell lines .
Mode of Action
It’s suggested that the compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may interfere with the pathways regulating cell growth and division .
Result of Action
The molecular and cellular effects of N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine’s action include the induction of apoptosis and cell cycle arrest in certain cell lines . This suggests that the compound may have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme’s active site . These interactions can lead to the inhibition of enzyme activity, which is crucial for studying enzyme function and developing therapeutic inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of key signaling proteins, thereby modulating pathways such as the MAPK/ERK and PI3K/Akt pathways . Additionally, this compound can alter gene expression profiles by affecting transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding often involves key residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression, which are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities have been observed. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions . In phase I metabolism, the compound undergoes oxidation and hydrolysis mediated by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can be further conjugated with glutathione, glucuronic acid, or sulfate in phase II metabolism, leading to the formation of more water-soluble metabolites that are excreted from the body. The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles. The localization within the nucleus allows it to interact with transcription factors and chromatin, influencing gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity, while in the mitochondria, it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-28-16-5-2-14(3-6-16)22-19-24-20(26-21(25-19)27-8-10-29-11-9-27)23-15-4-7-17-18(12-15)31-13-30-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBSOYVESYHNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.